![molecular formula C12H14ClNO B2669944 螺[咔唑-2,3'-吡咯啉]盐酸盐 CAS No. 1047656-01-8](/img/structure/B2669944.png)

螺[咔唑-2,3'-吡咯啉]盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

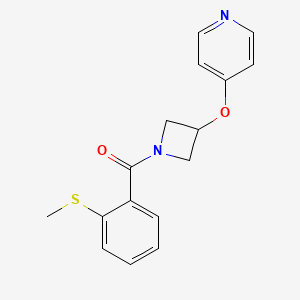

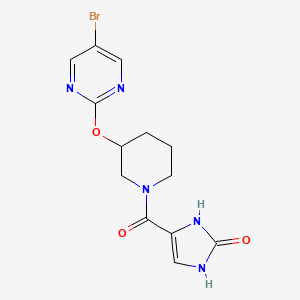

Spiro compounds are characterized by having two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . Pyrrolidine, a five-membered nitrogen-containing ring, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Multi-component reactions assemble complex molecules in a highly effective way . For instance, acceleration of a five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

The inherent rigidity of spirocyclic compounds leads to their good affinity to 3D proteins . This makes these scaffolds attractive synthetic targets in organic chemistry and drug discovery projects .科学研究应用

有机催化合成

与盐酸螺[色满-2,3'-吡咯烷]相关的螺[吡咯烷-3,3'-恶唑吲哚]衍生物已使用对映选择性有机催化方法合成。这种方法产生高对映纯度和结构多样性,为药物化学和多样性定向合成提供了新途径 (陈等人,2009)。

生物碱生产中的合成

螺[吡咯烷-3,3'-恶唑吲哚]环系是许多具有显着生物活性的生物碱的核心。已经探索了针对该环系的各种合成策略,特别是在合成恶唑吲哚生物碱的背景下 (马蒂和卡雷拉,2003)。

色满吡咯衍生物合成

与盐酸螺[色满-2,3'-吡咯烷]类似的螺[吡咯-3,2'-3(2H)-苯并呋喃酮]衍生物已通过[4+2]环加成合成。这种合成产生四取代吡咯或色满吡咯,其区域和立体化学通过光谱或 X 射线分析得到证实 (韦伯雷尔等人,1998)。

螺恶唑吲哚的不对称合成

与盐酸螺[色满-2,3'-吡咯烷]相关的螺[吡咯烷-3,3'-恶唑吲哚]骨架的不对称合成由于多个手性中心而具有挑战性。已开发的有机催化不对称级联氮杂-迈克尔/迈克尔加成促进了复杂螺恶唑吲哚的合成 (赵和杜,2015)。

用于库合成的 1,3-偶极环加成

使用 1,3-偶极环加成创建了螺[吡咯烷-2,3'-恶唑吲哚]的组合库,展示了这种合成方法在创建多样化化学库中的多功能性 (福卡斯等人,1998)。

氧化石墨烯催化

氧化石墨烯 (GO) 已被用于催化稠合色满螺吡咯烷恶唑吲哚的合成。这种方法绿色且高效,产率从良好到优异 (辛格等人,2022)。

抗菌和抗真菌应用

螺[吡咯烷-2,3'-恶唑吲哚]已被合成并测试其抗菌、抗真菌、抗疟疾和抗结核活动。这些化合物显示出与已建立的标准药物相当的良好活性 (哈达德等人,2015)。

作用机制

安全和危害

未来方向

Spiro-heterocycles have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . This field is still an active research area of organic chemistry and will be useful in creating new therapeutic agents .

属性

IUPAC Name |

spiro[chromene-2,3'-pyrrolidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.ClH/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12;/h1-6,13H,7-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHIYHLNVHHFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12C=CC3=CC=CC=C3O2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2669863.png)

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2669866.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2669869.png)

![(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/no-structure.png)

![(E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2669875.png)

![6-butyl-4-methyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2669877.png)

![3-methyl-6-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2669880.png)